molecular formula C7H8BrNO2S B1375288 4-bromo-2-methanesulfonylaniline CAS No. 1396554-49-6

4-bromo-2-methanesulfonylaniline

Cat. No.: B1375288
CAS No.: 1396554-49-6
M. Wt: 250.12 g/mol
InChI Key: XGTCPDZJAXURNZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methanesulfonylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical research. The core structure combines a bromo substituent with a methanesulfonyl group on an aniline ring, a motif commonly investigated for the development of novel bioactive molecules. This structure is particularly relevant in the design and synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for the cyclooxygenase-2 (COX-2) enzyme . The methanesulfonyl (methylsulfone) group is a recognized pharmacophore in several clinically used COX-2 selective inhibitors, where it is understood to bind into the side pocket of the cyclooxygenase catalytic channel of COX-2, potentially leading to an improved safety profile regarding gastrointestinal toxicity compared to non-selective inhibitors . Researchers utilize this compound and its analogs as key intermediates to develop new therapeutic agents aimed at reducing inflammation while minimizing unwanted side effects. Beyond its application in COX-2 inhibitor research, the distinct electronic properties and reactivity offered by the bromo and methanesulfonyl substituents make this compound a versatile building block in organic synthesis. It is employed in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures for further pharmacological evaluation and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCPDZJAXURNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methanesulfonylaniline

Strategies Involving Regioselective Bromination

The introduction of a bromine atom at the C4 position of a 2-substituted aniline (B41778) ring requires careful control of reaction conditions to achieve high regioselectivity. The activating, ortho-para directing nature of the amino group, combined with the directing influence of the substituent at the C2 position, necessitates precise synthetic strategies.

Bromination of Substituted Aniline Precursors

A primary route to 4-bromo-2-methanesulfonylaniline involves the direct bromination of a 2-methanesulfonylaniline precursor. The methanesulfonyl group (-SO₂CH₃) is an electron-withdrawing, meta-directing group. However, the amino group (-NH₂) is a powerful activating, ortho-para directing group. In 2-methanesulfonylaniline, the strong activating effect of the amino group directs incoming electrophiles, like Br⁺, to the positions ortho and para to it (C4 and C6). The position para to the amino group (C4) is generally favored due to reduced steric hindrance compared to the C6 position, which is ortho to both existing substituents.

Similar regioselectivity is observed in the bromination of other 2-substituted anilines. For instance, the synthesis of 4-bromo-2-methylaniline (B145978) is achieved through the electrophilic aromatic substitution of 2-methylaniline, where the bromine atom is selectively introduced at the para position relative to the amino group. echemi.com Likewise, the preparation of 4-bromo-2-fluoroaniline (B1266173) from 2-fluoroaniline (B146934) proceeds by adding a brominating agent to a solution of the aniline precursor, yielding the desired para-brominated product. prepchem.com

A common method involves using cupric bromide (CuBr₂) as both a bromine source and an oxidant, often in a solvent like tetrahydrofuran (B95107) (THF), which has been shown to produce para-brominated aniline derivatives with high selectivity and yield. google.com

Influence of Protecting Groups on Bromination Selectivity

To prevent side reactions, such as the formation of di- or tri-brominated products and oxidation of the aniline itself, and to ensure high para-selectivity, the highly activating amino group is often temporarily protected. beilstein-journals.org

One of the most common strategies is the acetylation of the amino group to form an acetanilide. The N-acetyl group is less activating than the amino group but still directs electrophilic substitution to the para position. A well-documented synthesis involves the protection of a 2-substituted aniline, such as 2-methylaniline, to form N-(2-methylphenyl) acetamide (B32628). google.com This intermediate is then subjected to bromination, which proceeds with high selectivity to the para position, yielding N-(4-bromo-2-methylphenyl) acetamide. google.com The final step is the hydrolysis of the amide under acidic conditions to reveal the amino group, furnishing the 4-bromo-2-methylaniline product. google.comyoutube.com This principle is directly applicable to the synthesis of this compound, where 2-methanesulfonylaniline would first be acetylated.

Other protecting groups, such as the tert-butyldimethylsilyl (TBS) group, can also be employed. The N-TBS protection of anilines can be achieved under mild conditions and effectively shields the nitrogen atom, allowing for clean subsequent reactions. chemicalbook.com After the bromination step, the TBS group can be efficiently removed. chemicalbook.com

Table 1: Effect of Protecting Groups on Aniline Bromination

Precursor Protecting Group Result of Bromination Benefit
Aniline Acetyl Predominantly 4-bromoacetanilide Reduces activating effect, prevents over-bromination and oxidation. wikipedia.org
Aniline tert-butyldimethylsilyl (TBS) N-(4-bromophenyl)-N-(tert-butyldimethylsilyl)amine Allows for mild reaction conditions and easy deprotection. chemicalbook.com

Investigation of Brominating Reagents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical for the successful and selective synthesis of 4-bromoanilines.

N-Bromosuccinimide (NBS): NBS is a versatile and convenient source of electrophilic bromine that is widely used for the bromination of aromatic compounds, including anilines and phenols. missouri.eduslideshare.net The reaction is often carried out in solvents like dichloromethane (B109758) or acetonitrile. prepchem.comresearchgate.net For example, 4-bromo-2-fluoroaniline can be prepared by adding solid NBS to a solution of 2-fluoroaniline in methylene (B1212753) chloride at low temperatures. prepchem.com The use of NBS often leads to cleaner reactions with fewer side products compared to elemental bromine. missouri.edu

Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive and reactive, which can lead to over-bromination. Its use is often coupled with protecting the aniline as an acetanilide. wikipedia.org An alternative approach involves the bromination of aniline hydrohalides. For instance, reacting a 2,6-dialkylaniline hydrochloride with bromine in a solvent like 1,2-dichloroethane (B1671644) can produce the 4-bromo-2,6-dialkylaniline hydrobromide in high yield. google.com

Copper(II) Bromide (CuBr₂): This reagent offers a milder alternative for the direct bromination of unprotected anilines. beilstein-journals.org Reactions using CuBr₂ in ionic liquids have been shown to achieve high yields and regioselectivity for para-bromination under mild conditions, avoiding the need for supplementary agents like oxygen or HCl gas. beilstein-journals.org Another method uses CuBr₂ in THF, where it acts as both the bromine source and oxidant, facilitating the para-bromination of various anilines. google.com

Table 2: Comparison of Brominating Reagents for Aniline Derivatives

Reagent Typical Conditions Advantages Disadvantages
N-Bromosuccinimide (NBS) Dichloromethane or Acetonitrile, often with a radical initiator Mild, selective, easy to handle solid. prepchem.comresearchgate.net Can lead to radical side reactions if not controlled. missouri.edu
Bromine (Br₂) Acetic acid or Dichloroethane, often with a protected aniline Inexpensive, powerful brominating agent. google.com Highly corrosive, can cause over-bromination and oxidation. beilstein-journals.org

Approaches for Introducing the Methanesulfonyl Moiety

The second key structural feature of the target molecule is the methanesulfonyl group. This group can be introduced either onto a pre-brominated aniline or formed by modifying an existing substituent on the aromatic ring.

Sulfonylation Reactions on Bromoaniline Derivatives

Modern synthetic methods allow for the direct C-H sulfonylation of aniline derivatives, which could be applied to 4-bromoaniline (B143363) to introduce the methanesulfonyl group at the C2 position. The amino group can direct the sulfonylation to its ortho position.

Recent advancements include:

Visible-Light Photoredox Catalysis: This method facilitates the sulfonylation of aniline derivatives using bench-stable sulfinate salts as the sulfonyl source. The reaction proceeds under mild conditions, offering a high degree of functional group tolerance. scispace.com

Copper-Catalyzed C-H Sulfonylation: Heterogeneous copper catalysts have been developed to mediate the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com These reactions often require a directing group on the aniline nitrogen to achieve ortho-selectivity.

Electrochemical Sulfonylation: Transition-metal-free electrochemical methods can introduce arylsulfonyl groups at the ortho position of various N,N-dialkylanilines using sulfonyl hydrazides as the sulfonylating agent. nih.gov

While these methods are powerful, they may require N-protection or a directing group to ensure selective sulfonylation at the C2 position of 4-bromoaniline without competing reactions at the C6 position.

Oxidative Pathways for Sulfonyl Group Formation

A more traditional and highly effective method for forming a sulfonyl group is through the oxidation of a corresponding thioether (sulfide). scispace.com In this pathway, a precursor molecule containing a methylthio (-SCH₃) group is first synthesized, and this group is then oxidized to the methanesulfonyl (-SO₂CH₃) level.

The synthesis of this compound can therefore proceed via the precursor 4-bromo-2-(methylthio)aniline. sigmaaldrich.com This intermediate would be synthesized first, likely by brominating 2-(methylthio)aniline. The final step is the oxidation of the thioether group. This transformation is typically achieved using strong oxidizing agents. Common reagents for this oxidation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or unwanted reactions with the amino group or the aromatic ring.

This two-step sequence—introduction of the thioether followed by oxidation—provides a reliable and high-yielding route to the desired sulfone, bypassing the potential regioselectivity challenges of direct C-H sulfonylation.

Amine Group Formation from Substituted Benzene (B151609) Intermediates

A key step in the synthesis of this compound is the introduction of the amine group onto the benzene ring. This can be accomplished through various transformations, most notably by the reduction of a nitro group.

Reduction of Nitro-Substituted Aromatic Precursors to Anilines

The reduction of a nitro-substituted aromatic compound is a common and effective method for preparing the corresponding aniline. In the context of synthesizing this compound, a suitable precursor would be a bromo- and methanesulfonyl-substituted nitrobenzene.

The synthesis of a related compound, 4-bromo-2-nitroaniline, can be achieved from a starting material which undergoes a series of reactions including the introduction of a nitro group and a bromine atom to the aromatic ring. chemicalbook.com Although the specific reduction of a bromo-methanesulfonyl-nitrobenzene to this compound is not detailed in the provided information, the general principle of nitro group reduction is a well-established transformation in organic chemistry. This reduction can be carried out using various reducing agents, such as tin(II) chloride in the presence of a strong acid, or catalytic hydrogenation.

A relevant example is the preparation of 4-bromo-2-nitroaniline, which serves as a precursor for further functionalization. chemicalbook.com The process involves multiple steps to yield the desired product. chemicalbook.com

Sequential Functionalization Strategies

Sequential functionalization is a powerful approach in organic synthesis that involves the stepwise introduction of different functional groups onto a molecule. This strategy allows for precise control over the final structure of the compound. For the synthesis of this compound, a plausible sequential strategy would involve starting with a simpler benzene derivative and introducing the bromo, methanesulfonyl, and amino groups in a specific order.

For instance, a synthesis could commence with the bromination of an aniline derivative, followed by the introduction of the methanesulfonyl group. The order of these steps is crucial to ensure the desired regioselectivity. The synthesis of related bromoanilines often involves the protection of the amine group before proceeding with bromination to control the position of the incoming bromine atom. chemicalbook.com

Multi-step Synthetic Routes and Yield Optimization

Stepwise Functionalization with Intermediate Purification

A common strategy in multi-step synthesis is the isolation and purification of intermediate compounds at each stage. This approach helps to ensure that impurities are removed before proceeding to the next reaction, which can significantly improve the purity and yield of the final product.

A patent for the synthesis of 4-bromo-2-methylaniline outlines a three-step process that includes arylamine protection, a bromination reaction, and a final hydrolysis step. google.com Each intermediate, N-(2-methylphenyl) acetamide and N-(4-bromo-2-methylphenyl) acetamide, is formed in a distinct step, likely involving purification before the subsequent reaction. google.com This stepwise approach with intermediate purification is a hallmark of robust synthetic methodologies.

StepReactionIntermediate
1Arylamine ProtectionN-(2-methylphenyl) acetamide
2BrominationN-(4-bromo-2-methylphenyl) acetamide
3Hydrolysis4-bromo-2-methylaniline

This table illustrates a stepwise synthetic approach for a related bromoaniline compound. google.com

Process Optimization for Scalable Production

For a synthetic route to be commercially viable, it must be scalable, meaning it can be adapted to produce larger quantities of the target molecule efficiently and cost-effectively. thieme-connect.de Process optimization involves a detailed study of reaction parameters to maximize yield and minimize costs.

A patent for synthesizing 4-bromo-2-methylaniline describes a process that is presented as convenient, environmentally friendly, and suitable for large-scale production due to readily available raw materials and low equipment investment. google.com The described process includes specific reaction conditions, such as reflux times and pH adjustments, which are critical for optimizing the yield and purity of the final product. google.com For example, the hydrolysis step specifies a reflux time of 1.5-2.5 hours and neutralization to a pH of 8-10. google.com

ParameterOptimized Range
Reflux Time (Hydrolysis)1.5 - 2.5 hours
pH (Neutralization)8 - 10

This table highlights optimized parameters for a specific step in the synthesis of a related bromoaniline. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Methanesulfonylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 4-bromo-2-methanesulfonylaniline ring is a complex process governed by the directing and activating/deactivating effects of the existing substituents.

The regiochemical outcome of EAS reactions is primarily controlled by the powerful activating and ortho-, para-directing effect of the amino group (-NH₂). byjus.com This group strongly donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

Conversely, the bromo (-Br) and methanesulfonyl (-SO₂CH₃) groups are deactivating. The bromo group is a weak deactivator and an ortho-, para-director due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. youtube.com The methanesulfonyl group, however, is a strong deactivator and a meta-director. Its potent electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

In the case of this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂) at C1: Strongly activating and ortho-, para-directing (to C2, C4, and C6).

Methanesulfonyl group (-SO₂CH₃) at C2: Strongly deactivating and meta-directing (to C4 and C6).

Bromo group (-Br) at C4: Weakly deactivating and ortho-, para-directing (to C3 and C5).

The available positions for electrophilic attack are C3, C5, and C6.

Attack at C3: This position is ortho to the bromo group and meta to the methanesulfonyl group. It is also para to the strongly activating amino group.

Attack at C5: This position is ortho to the bromo group and meta to the amino group.

Attack at C6: This position is ortho to the amino group and meta to the methanesulfonyl group.

Considering the powerful ortho-, para-directing influence of the amino group, electrophilic substitution is expected to occur preferentially at positions C3 and C5. The steric hindrance from the adjacent methanesulfonyl group might slightly disfavor attack at C3. However, the strong activation by the amino group at the para position (C3) would likely make it the most favored site for electrophilic attack. Attack at C6 is also possible due to ortho-activation by the amino group, but it is sterically hindered and adjacent to the deactivating sulfonyl group.

Therefore, the anticipated order of reactivity for electrophilic aromatic substitution on this compound is C3 > C5 > C6 .

To achieve monosubstitution, especially in reactions like bromination, it is often necessary to first acylate the amino group. This transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which tempers the reactivity of the ring and allows for more controlled substitution. youtube.comyoutube.com

Table 1: Summary of Directing Effects on this compound

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂C1Strongly ActivatingOrtho, Para
-SO₂CH₃C2Strongly DeactivatingMeta
-BrC4Weakly DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Pathways

The presence of the strongly electron-withdrawing methanesulfonyl group at the ortho-position and the bromo group at the para-position to the amino group renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr).

In SₙAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org For this compound, the bromo group at C4 is the most likely leaving group. The rate of nucleophilic aromatic substitution is generally dependent on the nature of the leaving group, with the order of reactivity often being F > Cl > Br > I. masterorganicchemistry.com

The methanesulfonyl group at C2 plays a crucial role in activating the ring for nucleophilic attack. Its strong electron-withdrawing ability stabilizes the negatively charged Meisenheimer intermediate that is formed during the reaction. libretexts.org The amino group at C1, being electron-donating, would generally disfavor nucleophilic attack. However, the combined activating effect of the ortho-sulfonyl group and the para-bromo leaving group is significant.

While highly activated aryl halides can undergo SₙAr reactions without a catalyst, catalytic activation can enhance the reaction rate and expand the scope of applicable nucleophiles. Base catalysis is a common strategy in SₙAr reactions involving amine nucleophiles. rsc.org The base can deprotonate the amine, increasing its nucleophilicity, or it can facilitate the departure of the leaving group from the Meisenheimer intermediate.

For less reactive nucleophiles or substrates, transition metal catalysis, particularly with palladium or copper, can be employed. However, for a substrate as activated as this compound, such catalysis might not be necessary for many common nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagentsExpected Product
Alkoxide (e.g., MeO⁻)NaOMe, MeOH2-Methanesulfonyl-4-methoxyaniline
Amine (e.g., RNH₂)RNH₂, baseN⁴-Alkyl-2-methanesulfonyl-benzene-1,4-diamine
Thiolate (e.g., PhS⁻)PhSH, base4-(Phenylthio)-2-methanesulfonylaniline

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C4 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This provides a route to introduce vinyl or substituted vinyl groups at C4.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. organic-chemistry.orgresearchgate.netnih.gov This would lead to the synthesis of N⁴-substituted derivatives of 2-methanesulfonyl-benzene-1,4-diamine.

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. The presence of the amino and methanesulfonyl groups can influence the catalytic cycle, and optimization of the reaction conditions is often necessary. The amino group can potentially coordinate to the palladium center, which might necessitate the use of specific ligands to achieve high catalytic activity.

Table 3: Examples of Potential Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/Ligand (Example)Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Methanesulfonyl-biphenyl-4-amine
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N4-Styryl-2-methanesulfonylaniline
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOt-Bu4-Morpholin-4-yl-2-methanesulfonylaniline

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. nih.gov In the context of this compound, this reaction enables the substitution of the bromine atom with a variety of organic groups derived from boronic acids or their esters. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acid coupling partners. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling to ortho-substituted bromoanilines, a class of compounds to which this compound belongs. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as a CataCXium A palladacycle, and a base. The choice of solvent can significantly impact the reaction yield, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) often proving to be an effective medium. nih.gov A variety of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at the 4-position of the aniline (B41778) ring using this methodology. nih.gov For instance, the coupling of 4-bromo-2-methylaniline (B145978) derivatives with different boronic acids in the presence of a palladium catalyst has been shown to produce both monosubstituted and bis-substituted products in moderate yields. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoaniline Derivatives

Aryl Bromide Coupling Partner Catalyst Base Solvent Product Yield (%) Reference
4-Bromo-2-methylaniline derivative Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivative 60 mdpi.com
4-Bromo-6H-1,2-oxazine derivative Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene 4-Phenyl-6H-1,2-oxazine derivative 82 nih.gov

Heck and Sonogashira Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira reactions. These reactions further expand the synthetic utility of this compound by enabling the formation of carbon-carbon bonds with different types of coupling partners.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene. While specific examples involving this compound are not detailed in the provided search results, the general applicability of the Heck reaction to aryl halides is well-established. rsc.org The reaction typically employs a palladium catalyst and a base to afford a substituted alkene.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. beilstein-journals.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The Sonogashira coupling of 4-bromo-substituted heterocycles, which are structurally related to this compound, has been successfully demonstrated with various terminal alkynes, leading to the formation of 4-alkynyl-substituted products in good yields. nih.gov Copper-free Sonogashira reaction conditions have also been developed, which can be advantageous in certain synthetic contexts. beilstein-journals.orgresearchgate.net

Table 2: Overview of Heck and Sonogashira Coupling Reactions

Reaction Coupling Partner Catalyst System Key Bond Formed Typical Product
Heck Coupling Alkene Palladium catalyst, Base Aryl-Vinyl C-C Substituted Alkene

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for modifying the aniline moiety of this compound or for introducing nitrogen-containing substituents at the 4-position. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The development of various generations of phosphine (B1218219) ligands has been crucial to the success and versatility of the Buchwald-Hartwig amination. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands, have expanded the reaction's applicability to a wide range of amines, including primary amines, and have allowed for the use of various aryl halides under milder conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product. wikipedia.org

While direct examples of Buchwald-Hartwig amination on this compound were not found in the search results, the reaction's proven efficacy with other bromoanilines and aryl bromides suggests its potential applicability. nih.gov For instance, selective Buchwald-Hartwig amination has been achieved on aryl bromides in the presence of other reactive functional groups. nih.gov

Radical-Mediated Transformations

In addition to palladium-catalyzed reactions, this compound can undergo transformations involving radical intermediates. These reactions offer alternative pathways for functionalization and the construction of new molecular frameworks.

Aryl radicals are versatile intermediates in organic synthesis that can be generated from aryl halides through various methods. nih.gov The development of photoredox catalysis and other light-induced systems has provided modern and efficient ways to generate aryl radicals under mild conditions. nih.govrsc.org Once generated from this compound, the resulting aryl radical can participate in a range of reactions, including hydrogen atom transfer (HAT) and addition to multiple bonds. nih.gov The reactivity of the aryl radical is influenced by the electronic nature of the substituents on the aromatic ring.

Aryl radicals generated from precursors like this compound can undergo intramolecular cyclization reactions if a suitable tethered reactive group is present in the molecule. nih.gov These cyclizations can lead to the formation of new ring systems, providing access to complex polycyclic structures. For example, cascade radical cyclizations of dienoate-tethered vinyl iodides have been shown to produce [4+1] and [4+2] annulated products. nih.gov Similarly, intramolecular cyclizations of o-alkenylanilines have been studied, leading to the formation of indolines and other heterocyclic systems. researchgate.net Palladium-catalyzed intramolecular C-H activation strategies have also been developed for the cyclization of related heterocyclic systems. rsc.org These examples highlight the potential for designing intramolecular radical reactions starting from appropriately substituted derivatives of this compound.

Functional Group Interconversions of the Aniline Moiety

The aniline functional group in this compound can be subjected to a variety of functional group interconversions, further enhancing the synthetic utility of this compound. vanderbilt.edu These transformations allow for the modification of the amino group into other functionalities, which can be crucial for the synthesis of target molecules.

Common interconversions of the aniline moiety include:

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid. Diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and others.

Acylation: The aniline can be acylated with acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to introduce specific acyl substituents.

Alkylation: The nitrogen atom of the aniline can be alkylated to form secondary or tertiary amines.

Conversion to other nitrogen-containing functional groups: The amino group can be a precursor for the synthesis of other nitrogen-containing functionalities such as azides or nitro groups, although this might require multiple steps. vanderbilt.edu

These functional group interconversions, combined with the reactivity at the bromine position, make this compound a highly valuable and versatile scaffold in organic synthesis.

Diazotization and Subsequent Synthetic Utility

The conversion of the primary amino group of this compound into a diazonium salt is a key transformation that opens pathways to a wide array of synthetic derivatives. The presence of the strongly electron-withdrawing methanesulfonyl group renders the aniline weakly basic, making diazotization more challenging than for electron-rich anilines.

Standard diazotization procedures involving sodium nitrite (B80452) in aqueous mineral acid are often ineffective for such deactivated systems. Consequently, more potent diazotizing agents are typically required. The reaction is commonly performed in concentrated or strong acids, such as sulfuric acid or phosphoric acid, using nitrosylsulfuric acid as the diazotizing agent. These non-aqueous conditions prevent the premature decomposition of the diazonium salt and ensure complete conversion of the weakly nucleophilic amine.

The general process involves dissolving the aniline in the strong acid, cooling the mixture to low temperatures (typically 0–5 °C), and adding the nitrosylsulfuric acid portion-wise to control the exothermic reaction.

Table 1: General Diazotization of this compound

ReactantReagentsProduct
This compound1. Nitrosylsulfuric Acid (ONHSO₄) 2. Sulfuric Acid (H₂SO₄)4-Bromo-2-methanesulfonylbenzenediazonium salt

The resulting 4-bromo-2-methanesulfonylbenzenediazonium salt is a valuable intermediate. Its synthetic utility is broad, most notably in the synthesis of azo dyes. In a typical azo coupling reaction, the diazonium salt solution is added to a solution of a coupling component, such as an activated aromatic compound (e.g., phenols, anilines, or naphthols). The electrophilic diazonium ion attacks the electron-rich coupling partner to form a highly conjugated azo compound, which is often intensely colored. The specific color and properties of the resulting dye are determined by the electronic nature of both the diazonium salt and the coupling component.

Amide and Sulfonamide Formation

The primary amine of this compound can readily undergo acylation reactions with activated carbonyl compounds or sulfonyl halides to form the corresponding amides and sulfonamides. These functional groups are of significant interest in medicinal chemistry and materials science.

Amide Formation: The reaction of this compound with an acyl chloride or anhydride (B1165640) leads to the formation of a stable N-acylated product. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon. Due to the reduced nucleophilicity of the amine, the reaction may require the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl generated when using an acyl chloride, thereby driving the reaction to completion. In some cases, heating may also be necessary.

Table 2: General Amide Formation

ReactantsGeneral Product
1. This compound 2. Acyl Chloride (R-COCl)N-(4-bromo-2-methanesulfonylphenyl)amide

Sulfonamide Formation: Similarly, sulfonamides are synthesized by reacting this compound with a sulfonyl chloride (R-SO₂Cl). This reaction, known as the Hinsberg test for primary amines, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. As with amide formation, a base is typically added to neutralize the resulting HCl. The resulting sulfonamide is acidic and is soluble in aqueous alkali, a characteristic feature for primary sulfonamides. The formation of a sulfonamide linkage is a critical step in the synthesis of many pharmaceutical compounds, including antibacterial agents and diuretics.

Table 3: General Sulfonamide Formation

ReactantsGeneral Product
1. This compound 2. Sulfonyl Chloride (R-SO₂Cl)N-(4-bromo-2-methanesulfonylphenyl)sulfonamide

The synthesis of these derivatives highlights the versatility of this compound as a building block for constructing more complex molecules with tailored electronic and biological properties.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 4-bromo-2-methanesulfonylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons of the methanesulfonyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, methanesulfonyl, and aniline (B41778) substituents. The amine protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The methyl protons of the sulfonyl group would present as a sharp singlet, typically in the aliphatic region of the spectrum.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic Protons6.5 - 8.0MultipletThe precise shifts and coupling constants would depend on the relative positions and electronic nature of the substituents.
Amine (NH₂) Protons3.5 - 5.5Broad SingletChemical shift can vary with solvent and temperature.
Methyl (CH₃) Protons2.8 - 3.5SingletLocated in the downfield aliphatic region due to the deshielding effect of the sulfonyl group.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the six aromatic carbons and the single methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the bromine atom (C-Br) would exhibit a characteristic upfield shift compared to the other aromatic carbons, while the carbons attached to the nitrogen (C-N) and the sulfonyl group (C-S) would be shifted downfield. The methyl carbon of the methanesulfonyl group would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
Aromatic C-Br110 - 125
Aromatic C-H115 - 140
Aromatic C-N140 - 155
Aromatic C-S135 - 150
Methyl (CH₃)40 - 50

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic proton network.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This technique is particularly valuable for identifying the connectivity between the aromatic protons and the quaternary carbons (C-Br, C-N, C-S), as well as confirming the attachment of the methanesulfonyl group to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the aniline group, the S=O stretches of the sulfonyl group, and the C-Br stretch of the aryl bromide.

Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aniline (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Aniline (N-H)Bending1590 - 1650
Sulfonyl (S=O)Asymmetric Stretching1300 - 1350
Sulfonyl (S=O)Symmetric Stretching1120 - 1160
Aryl C-NStretching1250 - 1360
Aryl C-BrStretching500 - 600
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600

The presence of the aniline (NH₂) group, a hydrogen bond donor, and the sulfonyl (SO₂) group, a potential hydrogen bond acceptor, suggests the possibility of intermolecular hydrogen bonding in the solid state. These interactions would be observable in the IR spectrum as a broadening and a shift to lower frequency of the N-H stretching bands compared to the free amine. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. While specific HRMS data for this compound is not available in the cited literature, the technique is fundamental for distinguishing between compounds with the same nominal mass but different chemical formulas. The presence of bromine is typically confirmed by the characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the nearly equal natural abundance of the 79Br and 81Br isotopes. miamioh.edu

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the compound's structure. libretexts.orglibretexts.org For an aromatic amine and sulfone derivative like this compound, fragmentation would likely involve several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org

Loss of the Sulfonyl Group: The methanesulfonyl group (CH₃SO₂) can be lost as a neutral fragment.

Cleavage of the Aromatic Ring: The stable aromatic ring can also fragment, though this typically requires higher energy. libretexts.org

Loss of Halogen: The bromine atom can be cleaved, which is a common fragmentation pattern for halogenated compounds. miamioh.edu

The analysis of these fragmentation patterns allows for the confirmation of the different functional groups and their arrangement within the molecule.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This provides definitive information on molecular geometry, conformation, and how molecules interact with each other in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. mdpi.com Understanding these interactions is crucial as they influence the material's physical properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the properties of chemical compounds.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For 4-bromo-2-methanesulfonylaniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule. Energetic analysis would provide insights into the compound's stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nsf.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA key indicator of chemical reactivity and stability.

This table represents the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not available.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the ESP map would reveal the electrostatic nature of the aniline (B41778), bromo, and methanesulfonyl substituents and their influence on the aromatic ring.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity.

Fukui functions are used to describe the local reactivity of a molecule by identifying which atoms are more susceptible to different types of attack (nucleophilic, electrophilic, or radical). These functions, along with local reactivity indices, provide a more detailed picture of reactivity than can be obtained from HOMO-LUMO analysis alone. For this compound, calculating Fukui functions would pinpoint the specific atoms most likely to be involved in chemical reactions.

Reactivity IndexDescriptionPredicted Reactive Sites on this compound
f+(r) For nucleophilic attackIdentifies the most electrophilic sites.
f-(r) For electrophilic attackIdentifies the most nucleophilic sites.
f0(r) For radical attackIdentifies sites susceptible to radical reactions.

This table illustrates the expected output from a Fukui function analysis. Specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation calculates the trajectory of each atom in the system over time by integrating Newton's laws of motion, considering a force field that describes the interatomic forces. nih.govmdpi.com This allows for the exploration of the potential energy surface of the molecule, identifying low-energy (stable) and high-energy (transient) conformations.

For this compound, the key conformational variables would be the dihedral angles associated with the rotation of the methanesulfonyl group (C-S bond) and the amine group (C-N bond) relative to the benzene (B151609) ring. The simulation would track these dihedral angles over several nanoseconds to determine their most probable values and the energy barriers between different conformations. acs.org This analysis provides insight into the molecule's flexibility and the steric and electronic effects of the substituents on its shape.

Illustrative Data from a Hypothetical Conformational Analysis:

The following table represents the kind of data an MD simulation could generate for the conformational preferences of the methanesulfonyl group in this compound. The dihedral angle C1-C2-S-C(methyl) defines the rotation of the sulfonyl group.

ConformationDihedral Angle (C1-C2-S-Cmethyl)Relative Potential Energy (kcal/mol)Population (%)
Global Minimum~90°0.00~75%
Local Minimum~270°0.25~20%
Transition State~0° / 180°~5.0<1%

This table is for illustrative purposes only and represents typical expected outcomes from an MD simulation. The values are not based on experimental data for this specific molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using quantum mechanics methods like Density Functional Theory (DFT), is indispensable for understanding the intricate details of chemical reaction mechanisms. researchgate.netacs.org For this compound, this would involve modeling its participation in reactions such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr). acs.orgnih.govmasterorganicchemistry.com

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). masterorganicchemistry.comresearchgate.net Identifying the geometry and energy of the TS is a primary goal of computational reaction modeling. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. stackexchange.com

For a reaction involving this compound, such as nitration (an EAS reaction), computational chemists would model the approach of the electrophile (e.g., NO₂⁺) to the aromatic ring. They would use algorithms to locate the TS structure for attack at the different possible positions (ortho, meta, para to the existing substituents). A frequency calculation is then performed to confirm the nature of the stationary point: a true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netstackexchange.com

The activation energy (Eₐ) is the energy difference between the reactants and the transition state. masterorganicchemistry.com Its calculation is crucial as it determines the reaction rate. A lower activation energy implies a faster reaction. By comparing the activation energies for substitution at different positions, one can predict the regioselectivity of the reaction.

Illustrative Data for a Hypothetical Electrophilic Substitution Reaction:

The table below shows hypothetical calculated energies for the intermediates and transition states of a bromination reaction on 2-methanesulfonylaniline, demonstrating how computational data can predict regioselectivity.

Reaction PathwaySpeciesRelative Energy (kcal/mol)Calculated Activation Energy (Eₐ) (kcal/mol)
ReactantsAniline Derivative + Br₂0.0-
ortho-attackTransition State 1 (ortho)+18.518.5
σ-complex (ortho)+5.2
meta-attackTransition State 1 (meta)+24.124.1
σ-complex (meta)+11.8
para-attackTransition State 1 (para)+16.316.3

This table is for illustrative purposes only, based on general principles of EAS reactions. lkouniv.ac.in The values are not from specific calculations on this compound.

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant into a product. acs.org An analysis of the reaction coordinate involves mapping the potential energy of the system as this parameter changes, creating a reaction energy profile. This profile visualizes the entire path from reactants to products, including intermediates and transition states. masterorganicchemistry.com

One common technique is the Intrinsic Reaction Coordinate (IRC) calculation. stackexchange.com Starting from a calculated transition state structure, an IRC calculation follows the path of steepest descent on the potential energy surface in both the forward direction (towards the product) and the reverse direction (towards the reactant). This confirms that the identified transition state correctly connects the intended reactants and products.

For a reaction like an SNAr on this compound, where a nucleophile might replace the bromine atom, the reaction coordinate could be defined as the difference between the breaking C-Br bond distance and the forming C-Nucleophile bond distance. The analysis would reveal whether the reaction is a one-step (concerted) process or a two-step (stepwise) process involving a stable intermediate, such as a Meisenheimer complex. acs.orgacs.orgstrath.ac.uk This level of detail is critical for a complete mechanistic understanding.

Applications and Derivatization in Advanced Materials and Medicinal Chemistry Research

Precursor in Heterocyclic Synthesis

The presence of both an amino group and a bromine atom makes 4-bromo-2-methanesulfonylaniline a valuable precursor for the synthesis of heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including pharmaceuticals and materials science.

Formation of Nitrogen-Containing Heterocycles

The amino group in this compound serves as a key reactive site for the construction of nitrogen-containing heterocycles. This functionality allows for the formation of new carbon-nitrogen bonds, which is a critical step in the synthesis of many heterocyclic systems. For instance, it can undergo condensation reactions with various carbonyl compounds to form imines, which can then be further cyclized to produce a range of heterocyclic structures.

The bromine atom on the aromatic ring also plays a crucial role. It can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of diverse functionalities and the formation of more complex heterocyclic systems. This dual reactivity makes this compound a versatile starting material for creating a library of novel nitrogen-containing heterocycles with potential applications in drug discovery and materials science.

Annulation Reactions and Ring Closures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. This compound is an excellent substrate for such transformations. The strategic positioning of the amino and bromo groups allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

For example, the amino group can be acylated or alkylated with a reagent that also contains a reactive group capable of displacing the bromine atom. This sets the stage for an intramolecular cyclization, resulting in the formation of a new ring fused to the original benzene (B151609) ring. The methanesulfonyl group, while not directly participating in the cyclization, can influence the reactivity of the aromatic ring and the properties of the final product.

Building Block for Complex Organic Scaffolds

Beyond its role as a precursor, this compound also serves as a fundamental building block for the construction of more elaborate organic scaffolds. Its well-defined structure and predictable reactivity make it a reliable component in multicomponent reactions and the synthesis of conjugated systems.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.govfrontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org

The amino group of this compound can act as a nucleophile in various MCRs. For instance, in the Ugi reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a di-peptide-like product. By using this compound as the amine component, a complex molecule with a pendant bromo-methanesulfonylphenyl group can be synthesized in a single step. This bromo-substituted product can then be further functionalized through cross-coupling reactions, opening up a vast chemical space for the exploration of new bioactive compounds and materials.

Synthesis of Conjugated Systems and Polymers

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of many advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. msstate.edu The bromine atom in this compound makes it an ideal monomer for polymerization reactions, particularly those based on transition-metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions.

In these reactions, the bromine atom can be coupled with other monomers containing suitable reactive groups, such as boronic acids or organostannanes, to create long-chain conjugated polymers. The methanesulfonyl group, being an electron-withdrawing group, can significantly influence the electronic properties of the resulting polymer, such as its band gap and charge transport characteristics. By carefully selecting the co-monomers, polymers with tailored optical and electronic properties can be synthesized for specific applications in organic electronics.

Development of Functional Dyes and Chromophores

The development of new dyes and chromophores is essential for a wide range of technologies, from textiles and printing to advanced optical materials and bio-imaging. The structural features of this compound make it a valuable scaffold for the design of novel functional dyes.

A chromophore is the part of a molecule responsible for its color. nih.gov The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. nih.gov The aniline (B41778) moiety in this compound can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a vast array of azo dyes. The specific color of the resulting dye is determined by the electronic properties of both the diazonium salt derived from this compound and the coupling component.

Incorporation into Azo Dyes and Photochromic Materials

Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), represent a major class of synthetic colorants. The synthesis is a well-established two-step process. unb.ca The first step involves the diazotization of a primary aromatic amine, such as an aniline derivative, to form a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (B80452). unb.caresearchgate.net The resulting diazonium salt is then coupled with an aromatic compound, like a phenol (B47542) or another aniline, to form the final azo dye. unb.cajbiochemtech.com

Given that this compound is a primary aromatic amine, it is a suitable candidate for the diazotization reaction, serving as the diazo component. By reacting the subsequently formed diazonium salt with various coupling partners, a diverse range of azo dyes can be synthesized. The specific shades of these dyes, which could range from yellow and orange to red and brown, would be influenced by the electronic properties of the bromo and methanesulfonyl substituents and the chemical nature of the coupling component. unb.cajbiochemtech.com For instance, the industrial chemical BDAP (Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-) is a black azo dye used in textiles, demonstrating the utility of bromo-substituted anilines in dye synthesis. canada.ca

While the incorporation of this compound into azo dyes is chemically feasible, a review of the available scientific literature did not yield specific examples of its use in the synthesis of photochromic materials.

Investigation of Optical Properties and Structure-Property Relationships

Derivatives of substituted anilines are frequently investigated for their unique optical properties, particularly in the field of nonlinear optics (NLO). These materials can alter the properties of light and have applications in technologies like optical switching and frequency conversion. Research has shown that organic crystals derived from bromo-anilines can exhibit significant third-order NLO activity. researchgate.netnih.govscirp.org

The investigation into the optical properties of derivatives synthesized from this compound could reveal structure-property relationships, where the interplay between the electron-withdrawing sulfonyl group and the halogen atom dictates the material's NLO response.

Table 1: Optical Properties of Related Bromo-Aniline Derivatives

Compound Investigated Properties Key Findings
4-Bromo-4'-methyl benzylidene aniline (BMBA) Second and Third-Order Nonlinear Optical (NLO) Properties, Fluorescence Exhibits blue fluorescence. SHG efficiency is 1.8 times that of KDP. scirp.org
4-Bromo-4'chloro benzylidene aniline (BCBA) Third-Order NLO Properties, Optical Transmission Investigated for nonlinear refractive index and absorption. nih.gov
4-Bromoanilinium 4-methylbenzenesulfonate (B104242) (4BPTS) Third-Order NLO Properties Z-scan technique used to determine nonlinear refractive index and absorption. researchgate.net

Analogues in Structure-Activity Relationship (SAR) Studies (General Principles)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify the key chemical features (pharmacophores) responsible for its effects and optimize them to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

Design and Synthesis of Analogues for Chemical Probes

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. olemiss.edu The design of analogues of a lead compound, like this compound, for use as chemical probes involves several strategic considerations. olemiss.eduljmu.ac.uk

The synthesis of these analogues often begins with the core scaffold, which can be modified through various chemical reactions. For aniline derivatives, reactions can target the aromatic ring or the amino group. nih.govacs.org A common strategy is to introduce different functional groups to explore their impact on activity. For instance, a library of analogues can be created by reacting the parent aniline with various partners. mdpi.comnih.gov

Another key aspect of probe design is the incorporation of reporter groups or handles for further modification. This could involve synthesizing an analogue with an alkyne or azide (B81097) group, which can then be used in "click" chemistry reactions to attach fluorescent tags or affinity labels. ljmu.ac.uk This allows for the visualization and tracking of the probe's interactions within cells. The goal is to create probes that mimic the structure and activity of the parent compound while allowing for the study of their biological interactions. ljmu.ac.uk

Influence of Halogen and Sulfonyl Moieties on Molecular Recognition (General Principles)

The bromine atom and the methanesulfonyl group on the this compound scaffold are expected to have a profound influence on its molecular recognition by biological targets.

Halogen Moiety (Bromine): Halogens are frequently incorporated into drug candidates to improve their pharmacological profiles. frontiersin.orgnih.gov For a long time, their main contribution was thought to be their steric bulk and ability to increase lipophilicity, which aids in crossing cell membranes. nih.gov However, it is now well-established that halogens, particularly chlorine and bromine, can form a specific, non-covalent interaction called a halogen bond. frontiersin.orgnih.gov

A halogen bond is an interaction where a covalently bound halogen atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base like an oxygen or nitrogen atom on a biological target. nih.gov This interaction can be surprisingly strong, comparable to a classical hydrogen bond, and is highly directional. nih.gov Utilizing halogen bonding has become a powerful tool in rational drug design to enhance binding affinity and selectivity for a target protein. nih.govfrontiersin.org Introducing bromine into a ligand can also improve metabolic stability and allows for unambiguous identification of its binding position in X-ray crystallography studies. frontiersin.orgnih.gov

Sulfonyl Moiety (Methanesulfonyl): The sulfonyl group (–SO2–) is a common functional group in many approved drugs. It is a strong hydrogen bond acceptor due to its two oxygen atoms, and the sulfur atom can also participate in non-covalent interactions. The sulfonylaniline motif, in particular, is important in pharmaceutical sciences. researchgate.net The methanesulfonyl group (–SO2CH3) is generally considered metabolically stable. Its presence can significantly influence a molecule's polarity, solubility, and electronic properties. In SAR studies, the inclusion of a sulfonyl group has been shown to be critical for the biological activity of certain classes of compounds. researchgate.net

Table 2: General Influence of Halogen and Sulfonyl Groups in Drug Design

Moiety Influence on Molecular Recognition and Properties
Halogen (Bromo) Halogen Bonding: Acts as a directional, stabilizing interaction with Lewis bases (e.g., O, N) on target proteins, enhancing binding affinity. nih.govLipophilicity: Increases the molecule's oil/water partition coefficient, potentially improving membrane permeability. nih.govMetabolic Stability: Can block sites of metabolism, increasing the drug's half-life. nih.govBinding Conformation: Influences the preferred orientation of the ligand in the binding pocket. frontiersin.org

| Sulfonyl (Methanesulfonyl) | Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, forming key interactions with protein backbones or side chains. nih.govPolarity & Solubility: Increases the polarity of the molecule, which can be modulated to optimize solubility and absorption. Metabolic Stability: Generally resistant to metabolic degradation. researchgate.netStructural Rigidity: Can influence the conformation of the molecule due to its geometry. nih.gov |

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 4-Bromo-2-methanesulfonylaniline

The imperative to develop environmentally benign chemical processes is reshaping synthetic organic chemistry. For this compound, future research will likely pivot towards methods that minimize waste, reduce energy consumption, and eliminate hazardous reagents.

Traditional synthetic routes to substituted anilines often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Green chemistry offers a paradigm shift, emphasizing atom economy and catalytic efficiency. Future research could explore the use of transition-metal catalysis for the direct C-H amination or sulfonylation of bromo-aromatic precursors. Such approaches would streamline the synthesis, potentially reducing the number of steps and the associated environmental footprint. The exploration of alternative, greener solvents to replace volatile organic compounds (VOCs) is another critical research direction.

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Direct C-H functionalization to install amine or sulfonyl groups, minimizing byproducts.
Use of Catalysis Development of recyclable catalysts (e.g., palladium, copper) for cross-coupling reactions.
Benign Solvents Investigating the use of ionic liquids, supercritical fluids, or water as reaction media.
Energy Efficiency Microwave-assisted or photochemically-driven reactions to reduce energy consumption.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents a significant opportunity for the synthesis of this compound. This methodology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivity. For reactions that are highly exothermic or involve hazardous intermediates, the small reaction volumes at any given time in a flow reactor enhance safety. The integration of in-line purification and analysis techniques could enable a fully automated, on-demand synthesis of the target compound.

Advanced Applications in Supramolecular Chemistry

The functional groups present in this compound—an amine, a sulfonyl group, and a bromine atom—provide a rich platform for exploring non-covalent interactions, the cornerstone of supramolecular chemistry.

The distinct hydrogen-bond donating (amine) and accepting (sulfonyl) capabilities of this compound make it an intriguing candidate for designing self-assembling systems. Research could focus on how this molecule interacts with itself and other complementary molecules to form ordered structures like gels, liquid crystals, or co-crystals. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being used for the rational design of solid-state architectures. Understanding these interactions could lead to the development of novel materials with tailored electronic or optical properties.

Functional GroupPotential Non-Covalent Interaction
-NH2 (Amine) Hydrogen Bond Donor
-SO2CH3 (Sulfonyl) Hydrogen Bond Acceptor
-Br (Bromo) Halogen Bond Donor
Aromatic Ring π-π Stacking

Integration with Machine Learning and AI in Chemical Research

The synergy between artificial intelligence and chemistry is poised to accelerate the pace of discovery. For this compound, AI and machine learning can be leveraged to optimize its synthesis and predict its properties.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new, untested reaction conditions. For the synthesis of this compound, predictive models could be employed to identify the optimal catalyst, solvent, and temperature to maximize yield and minimize impurities, thereby reducing the need for extensive empirical screening. This approach not only saves time and resources but can also uncover non-obvious reaction parameters that a human researcher might not consider. As more data on the reactivity of sulfonated anilines becomes available, the accuracy of these predictive models will continue to improve, paving the way for more efficient and intelligent chemical synthesis.

Data-Driven Design of Derivatives

The evolution of drug discovery has been marked by a significant shift towards data-driven and computational methodologies, a trend that is particularly evident in the design of derivatives of foundational scaffolds like this compound. This aniline (B41778) derivative serves as a crucial building block for a range of targeted therapies, most notably in the development of kinase inhibitors. The future of designing more potent, selective, and effective derivatives is increasingly reliant on the integration of computational power and large-scale biological data to predict and model the behavior of novel chemical entities before their synthesis.

The core principle of data-driven design is to leverage existing information to build predictive models that can guide the synthesis of new molecules with improved properties. This approach is a significant departure from traditional medicinal chemistry, which often relies on iterative synthesis and biological testing, a process that can be both time-consuming and resource-intensive. For derivatives of this compound, which are often aimed at complex targets like anaplastic lymphoma kinase (ALK), data-driven methods offer a more rational and efficient path to novel drug candidates. acs.orgnih.gov

One of the primary data-driven techniques employed in this area is Quantitative Structure-Activity Relationship (QSAR) modeling . QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. thieme-connect.com In the context of designing derivatives of this compound, a QSAR model would be built using a dataset of existing compounds that share this core structure but have different substitutions. The model would then identify which molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) are critical for the desired biological effect, such as the inhibition of a particular kinase.

For instance, a QSAR study on a series of 224 structurally diverse ALK tyrosine kinase inhibitors successfully identified key pharmacophoric features necessary for high-affinity binding. nih.gov The models developed in such studies can then be used to predict the activity of virtual, not-yet-synthesized derivatives. One such study highlighted that their QSAR model successfully identified pharmacophoric traits present in the clinical trial agent AP26113 (brigatinib), a potent ALK inhibitor synthesized from a this compound intermediate. nih.gov This demonstrates the power of QSAR to validate design concepts and prioritize synthetic efforts towards compounds with a higher probability of success.

Another powerful data-driven approach is virtual screening . This computational technique involves the screening of large libraries of chemical compounds against a three-dimensional model of the biological target, such as the ATP-binding site of a kinase. nih.govnih.gov The process filters these libraries to identify molecules that are predicted to bind with high affinity and specificity. In the development of derivatives of this compound, virtual screening can be used to explore a vast chemical space of potential modifications to the core scaffold. For example, a hierarchical virtual screening strategy was employed to identify potential ALK inhibitors from a database of 50,000 compounds, leading to the identification of novel chemical scaffolds. tandfonline.com

Molecular docking , a key component of virtual screening, is used to predict the preferred orientation of a ligand when bound to a receptor. ashdin.com For derivatives of this compound, docking studies can elucidate how different substituents on the aniline ring interact with specific amino acid residues in the kinase's active site. This information is invaluable for designing derivatives with improved binding affinity and selectivity. For example, docking studies on pyrimidine-based second-generation ALK inhibitors have provided insights into the key interactions that govern their potency, guiding the design of new analogs. thieme-connect.com

The integration of machine learning and artificial intelligence represents the next frontier in the data-driven design of these derivatives. nih.gov Machine learning algorithms can be trained on vast datasets of chemical structures and their associated biological activities to learn complex, non-linear relationships that may not be apparent through traditional QSAR modeling. These models can then be used to generate novel molecular structures with desired properties, a process known as de novo design. This approach has the potential to uncover entirely new chemical scaffolds that incorporate the key features of this compound while possessing unique and advantageous properties.

The table below provides a summary of the data-driven techniques and their applications in the design of derivatives related to the this compound scaffold.

Data-Driven TechniqueApplication in Derivative DesignKey Outcomes
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of virtual derivatives based on their chemical structure.Identification of key pharmacophoric features, prioritization of synthetic targets.
Virtual Screening Screens large compound libraries against a biological target to identify potential hits.Discovery of novel scaffolds and lead compounds.
Molecular Docking Predicts the binding mode and affinity of a ligand to its target receptor.Rational design of derivatives with improved binding and selectivity.
Machine Learning / AI Learns complex structure-activity relationships and generates novel molecular structures.De novo design of derivatives with optimized properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.